ethyl 4-{[(4-anilinophenyl)amino]carbonothioyl}-1-piperazinecarboxylate
Overview
Description
Ethyl 4-{[(4-anilinophenyl)amino]carbonothioyl}-1-piperazinecarboxylate, also known as EAPB, is a chemical compound that belongs to the piperazine family. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EAPB is a novel compound that has shown promising results in various studies, making it an attractive candidate for further research.
Mechanism of Action
The exact mechanism of action of ethyl 4-{[(4-anilinophenyl)amino]carbonothioyl}-1-piperazinecarboxylate is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It may also have an effect on the immune system, which could contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
ethyl 4-{[(4-anilinophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to reduce the levels of certain pro-inflammatory cytokines, which could contribute to its anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 4-{[(4-anilinophenyl)amino]carbonothioyl}-1-piperazinecarboxylate is its relatively simple synthesis method, which makes it accessible to researchers. It has also shown promising results in various studies, making it an attractive candidate for further research. However, there are also limitations to its use in lab experiments. For example, its exact mechanism of action is not yet fully understood, which could make it difficult to design experiments to test its effects.
Future Directions
There are several future directions for research on ethyl 4-{[(4-anilinophenyl)amino]carbonothioyl}-1-piperazinecarboxylate. One area of interest is its potential as an antidepressant and anxiolytic agent. Further studies could investigate its effects on different animal models of depression and anxiety, as well as its potential for use in humans. Another area of interest is its potential as an anti-inflammatory agent. Further research could investigate its effects on different inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Overall, ethyl 4-{[(4-anilinophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has shown promising results in various studies, making it an exciting area of research for medicinal chemists.
Scientific Research Applications
Ethyl 4-{[(4-anilinophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been shown to have potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been studied for its potential as an antidepressant and anxiolytic agent. ethyl 4-{[(4-anilinophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has also been shown to have potential as an anti-inflammatory agent and may have applications in the treatment of inflammatory diseases.
properties
IUPAC Name |
ethyl 4-[(4-anilinophenyl)carbamothioyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-2-26-20(25)24-14-12-23(13-15-24)19(27)22-18-10-8-17(9-11-18)21-16-6-4-3-5-7-16/h3-11,21H,2,12-15H2,1H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRLFCMYGDCIHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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